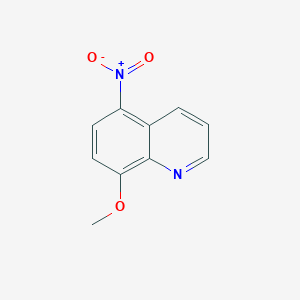

8-Methoxy-5-nitroquinoline

Overview

Description

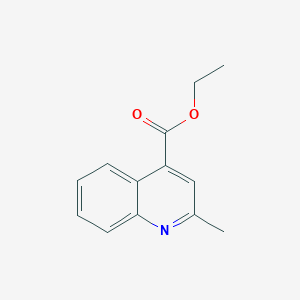

8-Methoxy-5-nitroquinoline is an organic compound with the molecular formula C10H8N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Synthetic Routes and Reaction Conditions:

Nitrosation and Oxidation Method: One efficient method involves the nitrosation of 8-hydroxyquinoline followed by the oxidation of the nitroso derivative using nitric acid.

Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using strong oxidizing agents like nitric acid.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: The methoxy and nitro groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Quinoline derivatives with additional oxygen-containing functional groups.

Reduction Products: Aminoquinoline derivatives.

Substitution Products: Various substituted quinolines depending on the reagents used.

Mechanism of Action

Mode of Action:

The mode of action likely involves several mechanisms:

- Antibacterial Activity : 8-Methoxy-5-nitroquinoline may complex with metal ions vital for bacterial growth, disrupting essential cellular processes .

- Antimalarial Activity : It inhibits Plasmodium falciparum, the causative agent of malaria, both in vitro and in animal models . The exact molecular interactions remain to be elucidated.

- Antifungal Activity : The compound shows promising activity against Candida species, Cryptococcus neoformans, and Aspergillus fumigatus . It may interfere with fungal cell wall synthesis or other critical pathways.

- Antileishmanial Activity : this compound exhibits comparable activity to standard antileishmanial drugs . Its precise target(s) in Leishmania parasites require further investigation.

Result of Action:

The compound’s action likely leads to:

- Reduced Pathogen Load : In vivo studies demonstrate efficacy against drug-resistant Plasmodium and Leishmania infections .

Action Environment:

Environmental factors, such as pH, temperature, and host immune response, may influence the compound’s efficacy and stability

Biochemical Analysis

Biochemical Properties

8-Methoxy-5-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to altered metabolic pathways and the accumulation of specific metabolites. Additionally, this compound can bind to DNA and RNA, potentially affecting transcription and translation processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By generating reactive oxygen species (ROS), this compound can induce oxidative damage to cellular components, leading to apoptosis or programmed cell death . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic markers, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . This inhibition can lead to DNA damage and cell cycle arrest. Additionally, this compound can interact with cellular receptors and ion channels, altering cellular signaling and homeostasis . These interactions often result in changes in gene expression and protein synthesis, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained oxidative stress and potential cytotoxicity, highlighting the importance of monitoring its temporal effects .

Scientific Research Applications

8-Methoxy-5-nitroquinoline has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities

Biological Research: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

8-Hydroxy-5-nitroquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.

5-Methoxy-8-nitroquinoline: An isomer with the methoxy and nitro groups in different positions.

8-Nitroquinoline: Lacks the methoxy group, making it less versatile in certain reactions.

Uniqueness: 8-Methoxy-5-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name |

8-methoxy-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-5-4-8(12(13)14)7-3-2-6-11-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUICZSFZAWPHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355643 | |

| Record name | 8-methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-47-4 | |

| Record name | 8-Methoxy-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 8-Methoxy-5-nitroquinoline in the synthesis of arnoamines A and B?

A: this compound serves as the crucial starting material in the synthesis of arnoamines A and B. [] Researchers utilized this compound as a building block due to its structural similarities with the target pyridoacridine alkaloids. The synthesis involved a series of chemical transformations, including a key step involving this compound, ultimately leading to the successful creation of arnoamines A and B.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)

![5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)